N-(2-fluorophenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a fluorophenyl group, a thiophenyl group, and a pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Group: Starting with a suitable pyridazine precursor, functional groups are introduced through reactions such as nitration, reduction, and halogenation.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
Formation of the Fluorophenyl Group: The fluorophenyl group is typically introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product, often using reagents like thionyl chloride or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other compounds that have similar structural motifs, such as:
Uniqueness
The uniqueness of N-(2-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H12FN3OS2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H12FN3OS2/c17-11-4-1-2-5-12(11)18-15(21)10-23-16-8-7-13(19-20-16)14-6-3-9-22-14/h1-9H,10H2,(H,18,21) |
InChI Key |
SUAHAQFNQGXPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)F |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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